Methoxy-hepta(ethyleneglycol)-disulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methoxy-hepta(ethyleneglycol)-disulfide is a chemical compound characterized by the presence of a methoxy group, seven ethylene glycol units, and a disulfide bond
Preparation Methods
Synthetic Routes and Reaction Conditions
Methoxy-hepta(ethyleneglycol)-disulfide can be synthesized through a multi-step process involving the reaction of methoxy-polyethylene glycol with a disulfide-containing reagent. One common method involves the use of sodium azide in a dimethylformamide solution, followed by the addition of a disulfide-containing compound . The reaction is typically carried out under nitrogen atmosphere and room temperature conditions.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the purification of the final product through techniques such as distillation and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Methoxy-hepta(ethyleneglycol)-disulfide undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine in aqueous solutions.
Substitution: Sodium hydride in aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted ethylene glycol derivatives.
Scientific Research Applications
Methoxy-hepta(ethyleneglycol)-disulfide has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the modification of proteins and peptides for studying protein-protein interactions.
Medicine: Utilized in drug delivery systems due to its biocompatibility and ability to form stable conjugates with therapeutic agents.
Industry: Applied in the development of advanced materials, such as hydrogels and nanocomposites, for various industrial applications
Mechanism of Action
The mechanism of action of methoxy-hepta(ethyleneglycol)-disulfide involves its ability to form stable disulfide bonds with thiol-containing molecules. This property allows it to act as a cross-linking agent in the formation of polymers and as a stabilizing agent in drug delivery systems. The molecular targets include thiol groups in proteins and peptides, leading to the formation of stable conjugates that can be used for various biomedical applications .
Comparison with Similar Compounds
Similar Compounds
Methoxy-polyethylene glycol: Similar in structure but lacks the disulfide bond.
Methoxy-poly(ethylene glycol)-block-poly(lactic-co-glycolic acid): Used in drug delivery but has different polymeric properties.
Methoxy-polyethylene glycol-epoetin beta: Used in medicine but has a different mechanism of action and application
Uniqueness
Methoxy-hepta(ethyleneglycol)-disulfide is unique due to its combination of a methoxy group, multiple ethylene glycol units, and a disulfide bond. This structure provides it with distinct properties, such as the ability to form stable conjugates with thiol-containing molecules and its potential use in various scientific and industrial applications.
Properties
IUPAC Name |
1-methoxy-2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyldisulfanyl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H62O14S2/c1-31-3-5-33-7-9-35-11-13-37-15-17-39-19-21-41-23-25-43-27-29-45-46-30-28-44-26-24-42-22-20-40-18-16-38-14-12-36-10-8-34-6-4-32-2/h3-30H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQAVSUOIDPRRLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCSSCCOCCOCCOCCOCCOCCOCCOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H62O14S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
710.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.